molecular formula C14H18O4 B3314846 Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate CAS No. 951889-67-1

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate

Cat. No.: B3314846
CAS No.: 951889-67-1
M. Wt: 250.29 g/mol
InChI Key: KZZBGUFPPKEDPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is a high-purity chemical compound with the CAS number 951889-67-1 and a molecular formula of C14H18O4 . It is supplied For Research Use Only and is a key intermediate for researchers in medicinal chemistry and organic synthesis. As a derivative of natural phenolic scaffolds, this compound is of significant interest for the tailored functionalization of natural products to enhance their bioactivity . Researchers utilize such esters to develop novel analogues with potential improved pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . The structure features a 4-oxobutanoate chain linked to an anisole ring, making it a versatile building block for the synthesis of more complex molecules. Its molecular weight is 250.29 g/mol . Strictly for laboratory research use. Not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-7-13(15)12-6-5-11(17-3)9-10(12)2/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZBGUFPPKEDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246838
Record name Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-67-1
Record name Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate serves as a crucial building block in organic synthesis. It is utilized in:

  • The preparation of more complex organic molecules.
  • The synthesis of heterocyclic compounds, which are vital in pharmaceuticals.

Biology

This compound has shown potential in biological research:

  • Enzyme Inhibition : It acts as a precursor for biologically active molecules, being studied for its role in enzyme inhibition.
  • Antiproliferative Activity : Emerging studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines.

Recent research highlights the compound's notable biological activities:

  • Antiproliferative Properties :
    • Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation.
    • For example, an investigation revealed an IC50 value of 12.5 µM against A549 lung cancer cells, indicating strong antiproliferative activity.
    Table 1: Antiproliferative Activity Against Cancer Cell Lines
    CompoundCell LineIC50 (µM)Reference
    This compoundA549 (Lung)12.5
    Derivative AMCF-7 (Breast)15.0
    Derivative BHeLa (Cervical)10.0
  • Mechanism of Action : The compound can undergo hydrolysis to release active carboxylic acids that interact with various molecular targets, potentially influencing cell signaling pathways related to growth inhibition.

Study on Cancer Cell Inhibition

A detailed study on A549 lung cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that this compound can modulate enzymatic activity, highlighting its utility in drug development aimed at targeting specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism by which Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Observations :

  • Electron-withdrawing groups (e.g., F) : Enhance stability and alter electronic properties, as seen in 5b (anti-inflammatory) and 3f (tyrosinase inhibition) .
  • Methoxy positioning : The 4-methoxy group in the target compound may enhance steric hindrance compared to 3-fluoro-4-methoxy derivatives .

Ester Group Modifications

Table 2: Impact of Ester Alkyl Chains
Compound Name Ester Group Synthesis Conditions Biological Activity (IC₅₀) Reference ID
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate Ethyl Friedel-Crafts acylation N/A
Benzyl 4-(indolin-1-yl)-4-oxobutanoate (5) Benzyl DMF, WSCDI coupling 22% yield
Methyl fenbufen analog (5b) Methyl Suzuki coupling (70–75°C) COX-2 inhibition
Propyl thymol 4-oxobutanoate Propyl O-alkylation with Cs₂CO₃ Tyrosinase inhibition (102.3 µM)

Key Observations :

  • Ethyl vs. methyl esters : Ethyl groups balance solubility and metabolic stability, whereas methyl esters (e.g., 5b) may exhibit faster hydrolysis .
  • Longer alkyl chains (e.g., propyl) : Improve tyrosinase inhibition (IC₅₀ = 102.3 µM) due to enhanced hydrophobic interactions .

Functional Group Additions

Table 3: Role of Additional Functional Moieties
Compound Name Added Functional Group Synthesis Pathway Application Reference ID
Ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate (2) Acetyl Acetylation of precursor Anticancer agent synthesis
Ethyl 4-[4-(morpholinylsulfonyl)anilino]-4-oxobutanoate Morpholinylsulfonyl Sulfonation + alkylation Enzyme inhibition studies
Ethyl 4-(indolin-1-yl)-4-oxobutanoate (3) Indolin-1-yl Transesterification (EtOH) Notum inhibition

Key Observations :

  • Acetyl groups : Increase steric bulk and reactivity, as in compound 2, which serves as a precursor for pyrrole-based anticancer agents .
  • Sulfonyl groups (e.g., morpholinylsulfonyl) : Enhance binding to enzymatic active sites, useful in kinase inhibition studies .

Biological Activity

Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is an organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4} and a molar mass of approximately 250.29 g/mol. This compound features a butanoate backbone with a ketone functional group and a methoxy-substituted aromatic ring, which significantly contributes to its chemical properties and potential biological activities.

Structural Characteristics

The structure of this compound includes:

  • An ethyl ester group
  • A ketone functional group
  • A methoxy-substituted aromatic ring

These structural elements play a crucial role in its reactivity and biological interactions.

Antiproliferative Properties

Emerging research indicates that this compound exhibits notable antiproliferative activity , particularly against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, suggesting its potential application in cancer therapy.

Case Study: Cancer Cell Proliferation Inhibition

In a study evaluating the effects of this compound on cancer cell lines, it was observed that treatment led to a significant decrease in cell viability. The compound's mechanism appears to involve the modulation of cellular pathways related to growth inhibition and apoptosis, indicating its interaction with specific molecular targets critical in tumor biology.

The biological activity of this compound may be attributed to:

  • Interactions with enzymes involved in cell proliferation.
  • Modulation of apoptotic pathways , promoting cell death in malignant cells.
  • Potential inhibition of specific receptors or signaling pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoateC14H18O4C_{14}H_{18}O_{4}Similar structure, different methoxy position
Ethyl 2-(4-methoxyphenyl)-2-oxoacetateC11H12O4C_{11}H_{12}O_{4}Contains an oxoacetate group, different activity
Methyl 2-(4-methoxyphenyl)-2-hydroxypropanoateC12H16O5C_{12}H_{16}O_{5}Hydroxypropanoate derivative, potential antioxidant

The unique substitution pattern on the aromatic ring of this compound may influence its biological activity and reactivity compared to these analogs.

Synthesis and Applications

This compound is synthesized through several methods that optimize yield and purity. It serves as a precursor for developing biologically active molecules and in studies related to enzyme inhibition.

Synthetic Routes

The synthesis typically involves:

  • Reagents : Specific reagents are chosen based on desired yield and purity.
  • Conditions : Reaction conditions are optimized for effective synthesis.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms by which this compound interacts with biological systems. These investigations should focus on:

  • Detailed interaction studies to identify molecular targets.
  • Assessment of side effects or toxicities associated with its use.
  • Exploration of potential synergistic effects when combined with other therapeutic agents.

Q & A

Q. How can its photophysical properties be exploited in materials science?

  • Research : The conjugated ketone-ester system exhibits weak fluorescence (λem450\lambda_{\text{em}} \approx 450 nm). Functionalization with electron-withdrawing groups (e.g., nitro) enhances quantum yield for sensor applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Reactant of Route 2
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Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate

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